1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-

Catalog No.
S12570632
CAS No.
1049118-59-3
M.F
C13H15ClN2O2
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-e...

CAS Number

1049118-59-3

Product Name

1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-

IUPAC Name

2-chloro-5-(3,4-dimethoxyphenyl)-1-ethylimidazole

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C13H15ClN2O2/c1-4-16-10(8-15-13(16)14)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3

InChI Key

WLLMFCCKNFDGIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)C2=CC(=C(C=C2)OC)OC

1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- is a heterocyclic organic compound characterized by the imidazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a chloro group and a dimethoxyphenyl substituent, indicating its potential for diverse chemical interactions and biological activities. The presence of the ethyl group contributes to its structural complexity, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical behavior of 1H-imidazole derivatives often involves electrophilic substitution reactions due to the electron-rich nature of the imidazole ring. The chloro substituent can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization. Additionally, the compound can participate in:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole ring can act as nucleophiles.
  • Acid-base reactions: The imidazole ring can donate or accept protons, influencing its reactivity in biological systems.
  • Formation of coordination complexes: The nitrogen atoms can coordinate with metal ions, which is significant in biological applications.

Compounds containing imidazole rings are known for their diverse biological activities. This specific compound may exhibit:

  • Antimicrobial properties: Similar to other imidazole derivatives, it may inhibit microbial growth.
  • Antifungal activity: Many imidazole compounds are used as antifungal agents due to their ability to disrupt fungal cell membranes.
  • Potential anti-cancer effects: Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells.

The specific biological activities of 1H-imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- would require empirical studies to elucidate its mechanisms of action.

The synthesis of 1H-imidazole derivatives can be achieved through various methods, including:

  • Condensation reactions: Reacting aldehydes or ketones with amines under acidic conditions can yield imidazole derivatives.
  • Cyclization reactions: Starting materials such as α-amino acids or α-amino aldehydes can undergo cyclization to form the imidazole ring.
  • Functional group transformations: Substituents on the imidazole ring can be modified through traditional organic synthesis techniques like halogenation or alkylation.

For instance, a typical synthesis route might involve the reaction of 2-chloro-5-(3,4-dimethoxyphenyl)ethylamine with an appropriate carbonyl compound under suitable conditions.

1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- has potential applications in:

  • Pharmaceutical development: As a scaffold for designing new drugs targeting various diseases.
  • Agricultural chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Material science: Investigating its utility in creating new materials with specific electronic or optical properties.

Studies on the interactions of this compound with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its pharmacological profile. Potential interactions may include:

  • Binding studies with enzymes or receptors: Understanding how this compound interacts at a molecular level could reveal its therapeutic potential.
  • In vitro and in vivo assays: These studies would help determine the efficacy and safety profile of the compound.

Several compounds share structural similarities with 1H-imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylimidazoleContains a methyl group at position 2Commonly used in industrial applications
ClotrimazoleAn antifungal agent with an imidazole coreUsed primarily for treating fungal infections
KetoconazoleA broad-spectrum antifungal agentInhibits steroidogenesis; used in Cushing's syndrome
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazoleContains sulfonyl group; similar phenyl substitutionPotentially more effective against specific pathogens

The uniqueness of 1H-imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- lies in its specific combination of substituents that may enhance its selectivity and potency against particular biological targets compared to other imidazoles. Further research is required to fully characterize its properties and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

266.0822054 g/mol

Monoisotopic Mass

266.0822054 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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